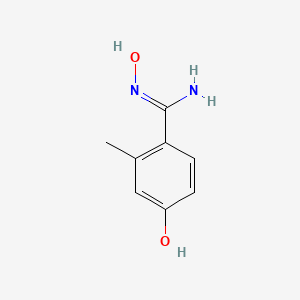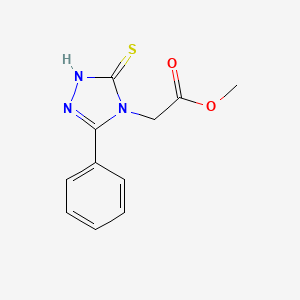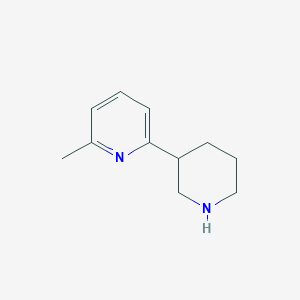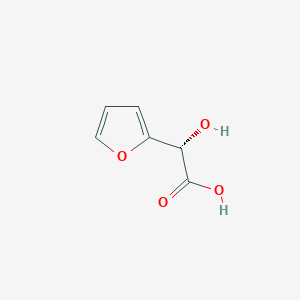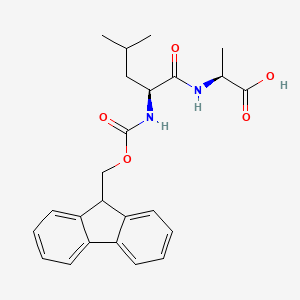![molecular formula C9H15NO4 B13616090 (2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)
(2R)-2-[(oxan-4-yl)formamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(oxan-4-yl)formamido]propanoic acid is an organic compound with a unique structure that includes an oxane ring and a formamido group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(oxan-4-yl)formamido]propanoic acid typically involves the formation of the oxane ring followed by the introduction of the formamido group. One common method is the cyclization of a suitable precursor to form the oxane ring, followed by the reaction with formamide to introduce the formamido group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(oxan-4-yl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(2R)-2-[(oxan-4-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-[(oxan-4-yl)formamido]propanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[(oxan-4-yl)amino]propanoic acid: Similar structure but with an amino group instead of a formamido group.
(2R)-2-[(oxan-4-yl)carbamoyl]propanoic acid: Contains a carbamoyl group instead of a formamido group.
Uniqueness
(2R)-2-[(oxan-4-yl)formamido]propanoic acid is unique due to the presence of both the oxane ring and the formamido group, which confer specific chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(2R)-2-(oxane-4-carbonylamino)propanoic acid |
InChI |
InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m1/s1 |
Clé InChI |
DLEPCBYYGUHQCP-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)C1CCOCC1 |
SMILES canonique |
CC(C(=O)O)NC(=O)C1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



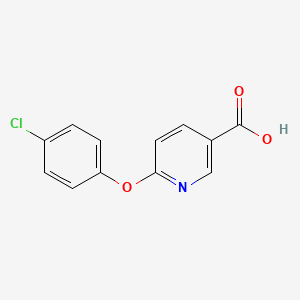
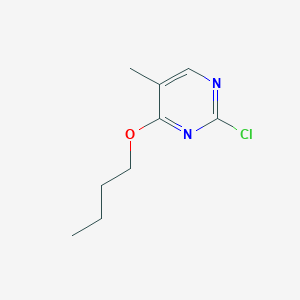
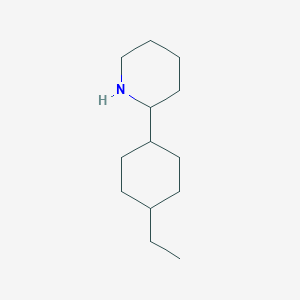
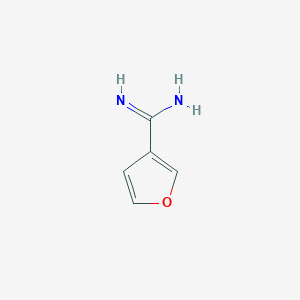
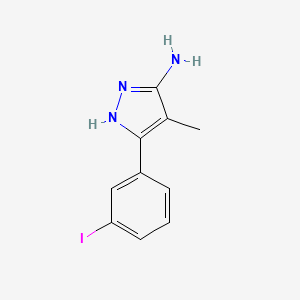

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/structure/B13616051.png)
